![molecular formula C20H14BrClN4O B3290082 5-bromo-2-chloro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide CAS No. 862811-77-6](/img/structure/B3290082.png)
5-bromo-2-chloro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide
Overview
Description
“5-bromo-2-chloro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide” is a chemical compound that belongs to the class of fused nitrogen-bridged heterocyclic compounds known as imidazo[1,2-a]pyridines . These compounds are known for their broad spectrum of biological activity profiles .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade due to its importance as a bioactive scaffold . The most effective protocols for the metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed in the past decade . These protocols are eco-friendly and have several noteworthy advantages such as wide spread substrate scope, short reaction times, and the products do not require any chromatographic purification .
Molecular Structure Analysis
The absolute structure of a similar compound, 2-(3-bromophenyl)-7-methylimidazo[1,2-a]pyridine, was determined by X-ray crystallography . This suggests that the structure of “5-bromo-2-chloro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide” could also be determined using similar methods.
Chemical Reactions Analysis
The proposed plausible mechanistic pathway for the synthesis of imidazo[1,2-a]pyridines includes the initial imine formation as the slowest step, followed by iodine catalyzed tautomerization, intramolecular cyclization, and oxidative aromatization .
Scientific Research Applications
- Research Highlights : Researchers have critically reviewed anti-TB compounds based on their structure–activity relationship, mode of action, and scaffold hopping strategies. These efforts represent a renaissance era in TB drug discovery .
- Structural Character : Imidazo[1,2-a]pyridine is an important fused bicyclic 5–6 heterocycle. Its unique structural features make it valuable in material science applications .
- Functionalization : Recent advances in radical reactions have enabled direct functionalization of imidazo[1,2-a]pyridines. Transition metal catalysis, metal-free oxidation, and photocatalysis strategies have been explored .
- Medicinal Chemistry : Imidazo[1,2-a]pyridine is recognized as a “drug prejudice” scaffold due to its versatility in medicinal chemistry. Researchers have exploited its diverse applications in drug design and development .
Antituberculosis Agents
Material Science
Radical Reactions
Drug Prejudice Scaffold
Future Directions
The future directions in the research of imidazo[1,2-a]pyridines include the development of new synthetic protocols aiming to improve the ecological impact of the classical schemes . The recent advances in the synthesis of imidazo[1,2-a]pyridines from various substrates provide new initiatives to the chemists .
Mechanism of Action
Target of Action
The compound, 5-bromo-2-chloro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide, belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They have been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .
Mode of Action
For instance, as CDK inhibitors, they can interfere with cell cycle progression .
Biochemical Pathways
Imidazo[1,2-a]pyridines affect various biochemical pathways depending on their specific targets. As CDK inhibitors, they can affect cell cycle regulation pathways . As calcium channel blockers, they can influence signal transduction pathways . As GABA A receptor modulators, they can impact neurotransmission .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. For instance, as a CDK inhibitor, it could potentially halt cell cycle progression, leading to cell growth inhibition .
properties
IUPAC Name |
5-bromo-2-chloro-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrClN4O/c1-12-18(25-20-23-8-3-9-26(12)20)13-4-2-5-15(10-13)24-19(27)16-11-14(21)6-7-17(16)22/h2-11H,1H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXHJEGVDJLIETM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2N1C=CC=N2)C3=CC(=CC=C3)NC(=O)C4=C(C=CC(=C4)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-chloro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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